
2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-propionic acid is a chemical compound with the molecular formula C11H13NO4 . It has a molecular weight of 223.22 g/mol . The IUPAC name for this compound is 2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanoic acid .
Molecular Structure Analysis
The InChI representation of this compound isInChI=1S/C11H13NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-3,6-8H,4-5H2,1H3,(H,15,16) . The canonical SMILES representation is CC(C(=O)O)N1C(=O)C2CC=CCC2C1=O . Physical and Chemical Properties Analysis
This compound has a topological polar surface area of 74.7 Ų . It has a complexity of 361 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has 2 rotatable bonds .Scientific Research Applications
Synthesis and Characterization :
- Xiao et al. (2019) describe the synthesis and characterization of novel organotin carboxylates using 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-isoindol-2-yl)-propionic acid. These compounds were found to have significant antitumor activities and fluorescence properties (Xiao et al., 2019).
Molecular and Supramolecular Structures :
- Trujillo-Ferrara et al. (2006) investigated the molecular and supramolecular structures of this compound, focusing on the interactions forming its complex 3D structures. These studies contribute to understanding the chemical and physical properties of this compound (Trujillo-Ferrara et al., 2006).
Heparanase Inhibition and Anti-angiogenic Effects :
- Courtney et al. (2004) described derivatives of this compound as inhibitors of the endo-beta-glucuronidase heparanase. These derivatives exhibited potent inhibitory activity and selectivity, along with anti-angiogenic effects, suggesting potential therapeutic applications (Courtney et al., 2004).
Synthesis and Biological Activity :
- Csende et al. (2011) achieved a solvent-free synthesis of a related compound, highlighting its structure and potential biological activities, such as anti-inflammatory and antihypertensive properties (Csende et al., 2011).
Polymerization Applications :
- Liu et al. (2014) discuss the synthesis of acrylic exo-7-oxanorbornene species derived from this compound. They demonstrate their use in dendronized monomers and copolymerization, indicating applications in polymer science (Liu et al., 2014).
DNA Hybridization Electrochemical Sensor :
- Cha et al. (2003) report the use of a derivative of this compound in electrochemical hybridization sensors. This highlights its application in biosensing technologies (Cha et al., 2003).
Properties
IUPAC Name |
2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-3,6-8H,4-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZGDMUZNFVTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2CC=CCC2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
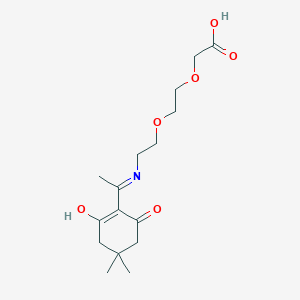
![Methyl (E)-4-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylamino]-4-oxobut-2-enoate](/img/structure/B2601919.png)
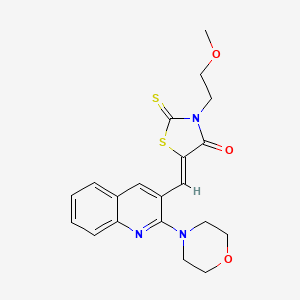
![Methyl 3-(but-2-ynamido)-2-[(naphthalen-2-yl)methyl]propanoate](/img/structure/B2601922.png)
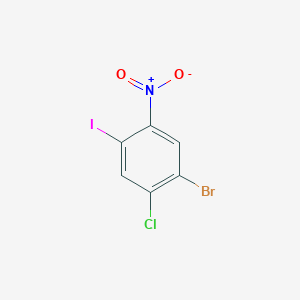
![8-(2,3-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2601926.png)


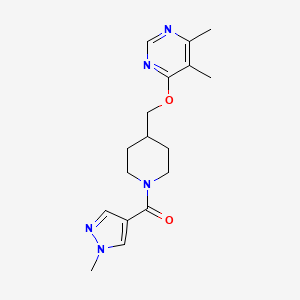
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile](/img/structure/B2601930.png)
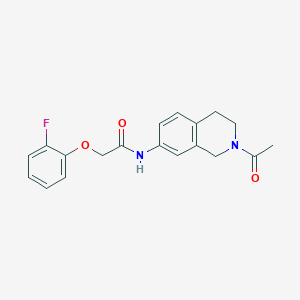
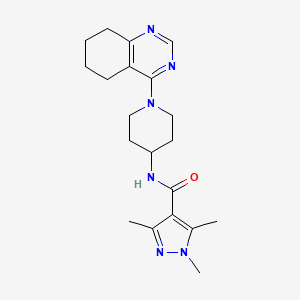
![N-Methyl-N-[(6-oxo-1H-pyridin-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2601937.png)

